Product packaging for 6-Fluorobenzo[b]thiophen-2-amine(Cat. No.:)

6-Fluorobenzo[b]thiophen-2-amine

Cat. No.: B13019319
M. Wt: 167.21 g/mol
InChI Key: AADLNIKSBPESRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluorobenzo[b]thiophen-2-amine is a fluorinated heterocyclic building block of high interest in scientific research and development. Its structure, featuring an electron-withdrawing fluorine atom and an electron-donating amine group on the benzo[b]thiophene scaffold, makes it a versatile intermediate for the synthesis of more complex molecules. This compound is primarily used in medicinal chemistry for the construction of novel pharmacologically active compounds. Researchers utilize it as a core scaffold in drug discovery projects, particularly for generating libraries of small molecules targeting various enzymes and receptors. The amine functional group at the 2-position is a key reactive site that allows for further functionalization through a variety of reactions, such as amide coupling, reductive amination, and sulfonylation. This enables the rapid exploration of structure-activity relationships (SAR). The presence of the fluorine atom can significantly influence the molecule's electronic properties, metabolic stability, and membrane permeability, which are critical parameters in optimizing the pharmacokinetic profiles of lead compounds. As a specialty chemical, this compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6FNS B13019319 6-Fluorobenzo[b]thiophen-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6FNS

Molecular Weight

167.21 g/mol

IUPAC Name

6-fluoro-1-benzothiophen-2-amine

InChI

InChI=1S/C8H6FNS/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-4H,10H2

InChI Key

AADLNIKSBPESRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)SC(=C2)N

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Fluorobenzo B Thiophen 2 Amine and Derivatives

Direct Synthesis Approaches

Direct methods for constructing the 6-fluorobenzo[b]thiophen-2-amine core are highly sought after for their efficiency. These strategies often involve the simultaneous formation of the thiophene (B33073) and benzene (B151609) rings or the annulation of a thiophene ring onto a pre-existing fluorinated benzene derivative.

Modified Gewald Reactions for Benzo[b]thiophenamine Cores

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes. nih.govnih.govorganic-chemistry.org In its classic form, it involves the condensation of a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base. organic-chemistry.orgnih.gov The reaction typically proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure to form the 2-aminothiophene ring. nih.gov

While the direct synthesis of this compound via a one-pot Gewald reaction from a simple fluorinated benzene precursor is not a standard application, modified Gewald procedures using cyclic ketones can be adapted to create fused thiophene systems, such as 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes. researchgate.netderpharmachemica.com To synthesize a 6-fluorobenzo[b]thiophene (B1319161) derivative, a potential strategy would involve starting with a 4-fluorocyclohexanone. The subsequent aromatization of the tetrahydrobenzo[b]thiophene ring would be a necessary final step to yield the fully aromatic benzo[b]thiophene core.

Modifications to the Gewald reaction have been developed to improve yields and reaction conditions, including the use of microwave assistance and solid-supported syntheses. derpharmachemica.comresearchgate.net For instance, microwave-assisted Gewald synthesis has been shown to reduce reaction times significantly. derpharmachemica.com Furthermore, catalyst-free versions, such as those ignited by sodium polysulfide under ultrasound activation, offer a greener alternative to traditional base-catalyzed methods. researchgate.net

Table 1: Examples of Modified Gewald Reactions for Tetrahydrobenzo[b]thiophene Synthesis

KetoneActivated NitrileCatalyst/ConditionsProductYieldReference
CyclohexanoneEthyl CyanoacetateMorpholineEthyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateHigh derpharmachemica.com
CyclopentanoneMalononitrileMg-containing beta zeolites2-Amino-4,5,6-trihydrocyclopenta[b]thiophene-3-carbonitrileHigh researchgate.net
KetonesMalononitrileSodium Polysulfide / Ultrasound2-Aminothiophene derivatives42-90% researchgate.net

Transition-Metal-Free One-Pot Cyclization Protocols

Recent advancements have led to the development of transition-metal-free, one-pot syntheses of benzo[b]thiophenamines. These methods provide an efficient and environmentally friendly alternative to traditional metal-catalyzed cross-coupling reactions.

One such protocol involves the reaction of a substituted 2-fluorobenzonitrile (B118710) with a thiol in the presence of a base like cesium carbonate (Cs₂CO₃). This approach allows for the regioselective construction of the 3-aminobenzo[b]thiophene core at room temperature. The proposed mechanism begins with a nucleophilic aromatic substitution (SNAr) of the fluorine atom by the thiol. The resulting intermediate then undergoes a base-mediated intramolecular cyclization, where the carbanion attacks the nitrile group. Subsequent protonation and tautomerization yield the final 3-aminobenzo[b]thiophene product. While this method directly yields the 3-amino isomer, it highlights a powerful transition-metal-free strategy for constructing the benzo[b]thiophene core from fluorinated precursors. Adapting such a method for the synthesis of the 2-amino isomer would require a different precursor design.

Electrosynthesis of Fluorinated Benzo[b]thiophene Derivatives

Electrosynthesis offers a unique and powerful tool for the synthesis of fluorinated organic compounds, often proceeding under mild conditions without the need for harsh chemical reagents.

The direct anodic fluorination of benzo[b]thiophene derivatives has been investigated as a method to introduce fluorine atoms onto the heterocyclic core. However, these reactions can be complex, often resulting in a mixture of di- and trifluorinated products, making selective synthesis challenging.

A more selective approach involves the anodic fluorination of 2,3-dihydrobenzo[b]thiophene-3-one precursors. For example, the electrolysis of methyl 3-oxo-2,3-dihydrobenzo[b]thiophene-2-carboxylate in the presence of a fluoride (B91410) ion source can selectively yield the corresponding monofluorinated product in moderate yields. thieme-connect.com This method provides a controlled way to introduce a fluorine atom at a specific position before further functionalization or rearrangement.

A highly efficient electrosynthetic route to a fluorinated aminobenzo[b]thiophene has been developed that combines anodic fluorination with an intramolecular cyclization. thieme-connect.comresearchgate.net This strategy begins with the anodic fluorination of an open-chain precursor, methyl α-(2-cyanophenylthio)acetate. This step introduces a fluorine atom at the α-position to the sulfur atom.

The resulting fluorinated intermediate is then treated with a base, such as potassium carbonate, which induces an intramolecular cyclization. The reaction proceeds via nucleophilic attack of the nitrogen of the cyano group (following tautomerization) onto the electrophilic carbon bearing the fluorine atom, ultimately yielding 3-amino-2-fluorobenzo[b]thiophene in excellent yield. thieme-connect.com This method demonstrates the power of combining electrochemical and traditional organic reactions in a tandem sequence to construct complex heterocyclic systems.

Table 2: Electrosynthesis of Fluorinated Benzo[b]thiophene Derivatives

SubstrateReaction TypeProductYieldReference
Methyl 3-oxo-2,3-dihydrobenzo[b]thiophene-2-carboxylateAnodic FluorinationMethyl 2-fluoro-3-oxo-2,3-dihydrobenzo[b]thiophene-2-carboxylateModerate thieme-connect.com
Methyl α-(2-cyanophenylthio)acetateAnodic Fluorination followed by Intramolecular Cyclization3-Amino-2-fluorobenzo[b]thiopheneExcellent thieme-connect.com

Fluorination Strategies

One of the primary strategies involves the synthesis of a fluorinated precursor that is then used to construct the benzo[b]thiophene ring. For example, 4-fluorobenzaldehyde (B137897) can be synthesized from the corresponding chlorobenzaldehyde via a chlorine-fluorine exchange reaction using an alkali fluoride in an aprotic solvent. google.com This fluorinated aldehyde can then serve as a starting material for building the benzo[b]thiophene scaffold through various established synthetic routes.

Another key strategy is direct C-H fluorination. While challenging, methods for the direct photocatalytic fluorination of benzylic C-H bonds using reagents like N-fluorobenzenesulfonimide have been developed. rsc.org Adapting such methods for the direct fluorination of the benzo[b]thiophene ring system is an area of ongoing research and could provide a highly efficient, late-stage functionalization approach.

Finally, as discussed in section 2.1.3.1, anodic fluorination provides an electrochemical method for introducing fluorine. While direct fluorination of the aromatic benzo[b]thiophene ring can lack selectivity, the fluorination of reduced precursors like benzo[b]thiophenones offers a more controlled approach. thieme-connect.com

Electrophilic Fluorination Techniques

Electrophilic fluorination is a primary method for introducing fluorine atoms into organic molecules. wikipedia.org This process involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org While elemental fluorine can be used, reagents with a nitrogen-fluorine (N-F) bond are generally favored due to their stability, safety, and cost-effectiveness. wikipedia.org

Commonly used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor. wikipedia.org These reagents are effective for the fluorination of a variety of substrates. The mechanism of electrophilic fluorination is still a subject of debate, with proposed pathways including SN2 and single-electron transfer (SET) processes. wikipedia.org

In the context of benzothiophene (B83047) derivatives, electrophilic cyclization of alkynyl thioanisoles represents an attractive route to the benzothiophene core. nih.gov Various electrophiles, including iodine (I₂), N-iodosuccinimide (NIS), and bromine (Br₂), have been successfully employed as cyclizing agents. nih.gov More recently, sulfur electrophiles have been utilized for the synthesis of 2,3-disubstituted benzo[b]thiophenes. nih.gov For instance, dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) has been used for the electrophilic cyclization of o-alkynyl thioanisoles, yielding thiomethyl-substituted benzo[b]thiophenes under mild conditions. nih.gov

Anodic fluorination offers another regioselective method. The electrochemical fluorination of S-alkyl benzothioates and their derivatives has been shown to selectively introduce a fluorine atom at the α-position to the sulfur atom. nih.gov This technique has also been successfully applied to cyclic benzothioates like benzothiophenone. nih.gov

Table 1: Electrophilic Fluorinating Agents

Reagent Name Abbreviation Common Applications
N-Fluorobenzenesulfonimide NFSI Fluorination of various nucleophiles wikipedia.org
Selectfluor F-TEDA-BF₄ Fluorination of a wide range of organic compounds acs.org
N-Fluoro-o-benzenedisulfonimide NFOBS Fluorination of aryl Grignard and aryllithium reagents wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) for Fluorine Introduction

Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing fluorine into aromatic rings, particularly in polyfluoroarenes. nih.gov This reaction proceeds via an addition-elimination mechanism where a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group, often a halide. nih.govlibretexts.org The presence of electron-withdrawing groups on the aromatic ring is crucial for activating the substrate towards nucleophilic attack. libretexts.orgpressbooks.pub

The SNAr reaction offers a transition-metal-free approach to synthesizing substituted polyfluoroarenes. nih.gov While traditionally applied to electron-poor fluoroarenes, recent advancements using organic photoredox catalysis have enabled the nucleophilic defluorination of unactivated (electron-neutral and electron-rich) fluoroarenes. nih.gov This method has expanded the scope of SNAr to include a wider variety of nucleophiles such as azoles, amines, and carboxylic acids. nih.gov

In the synthesis of benzothiophene derivatives, SNAr can be employed to introduce fluorine by reacting a suitable precursor with a fluoride source. For example, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has been synthesized via fluorodenitration of 3,5-dinitro-1-(pentafluorosulfanyl)benzene using a fluoride source. beilstein-journals.org This fluoro-substituted compound can then undergo further SNAr reactions with various nucleophiles. beilstein-journals.org

Balz-Schiemann Reaction for Fluoro Analogues

The Balz-Schiemann reaction is a classic and widely used method for the synthesis of aryl fluorides from primary aromatic amines. wikipedia.orgnumberanalytics.com The reaction involves the diazotization of an aromatic amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride. wikipedia.orgnumberanalytics.com

The process begins with the formation of an aryl diazonium ion, which then undergoes a counterion exchange to form the tetrafluoroborate salt. numberanalytics.com This salt is then heated, leading to the release of nitrogen gas and boron trifluoride, and the formation of the fluoroarene. wikipedia.org

Innovations to the traditional Balz-Schiemann reaction have been developed to improve yields and expand its applicability. These include the use of other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻), which have shown improved yields for certain substrates. wikipedia.org Furthermore, one-pot procedures that avoid the isolation of the potentially explosive diazonium salts have been developed, making the process safer and more amenable to scale-up. nih.gov Recent advancements have also demonstrated that organotrifluoroborates can serve as effective fluoride ion sources for the fluoro-dediazoniation step under mild conditions. nih.gov Greener approaches utilizing ionic liquids as recyclable solvents have also been reported, offering advantages such as simpler reaction workup and reduced waste. researchgate.netresearchgate.net

Amination and Functionalization Pathways

Introduction of Amino Groups via Nucleophilic Substitution

The introduction of amino groups onto the 6-fluorobenzothiophene scaffold can be achieved through nucleophilic substitution reactions. Amines, acting as nucleophiles, can displace a suitable leaving group on the benzothiophene ring. libretexts.orglibretexts.org For instance, a halogen atom at the 2-position of a benzothiophene can be displaced by an amine nucleophile. taylorfrancis.com

The reaction of halogenoalkanes with ammonia (B1221849) is a well-known method for synthesizing primary amines, proceeding through a nucleophilic substitution mechanism. chemguide.co.uksavemyexams.com However, this reaction can be complicated by further substitutions, leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. libretexts.org To favor the formation of the primary amine, a large excess of ammonia is typically used. savemyexams.com

A more controlled method for introducing a primary amine is the Gabriel synthesis. This method utilizes the phthalimide (B116566) anion as a nucleophile to displace a halide. libretexts.org The resulting N-substituted phthalimide is then hydrolyzed to release the primary amine. libretexts.org

In the context of SNAr reactions, amines can act as nucleophiles to displace a leaving group on an activated aromatic ring. nih.gov This approach is particularly useful for the synthesis of arylamine derivatives.

Nitro Reduction for Amine Formation

The reduction of a nitro group is a fundamental and widely used method for the preparation of primary amines. researchgate.netnih.gov This transformation is of great strategic importance in organic synthesis. researchgate.net A variety of reagents and conditions can be employed to achieve the reduction of both aromatic and aliphatic nitro compounds. wikipedia.org

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common and effective method. commonorganicchemistry.com However, these conditions can also reduce other functional groups. commonorganicchemistry.com For substrates sensitive to hydrogenation, other reducing agents can be used. For example, iron metal in acetic acid or zinc dust in acidic conditions provide milder alternatives. commonorganicchemistry.com Tin(II) chloride (SnCl₂) is another mild reagent for this transformation. commonorganicchemistry.com

Sodium sulfide (B99878) (Na₂S) can be a useful alternative for substrates that are not compatible with hydrogenation or acidic conditions. commonorganicchemistry.com It can sometimes selectively reduce one nitro group in the presence of others and generally does not reduce aliphatic nitro groups. commonorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is effective for reducing aliphatic nitro compounds to amines, but it tends to produce azo compounds from aromatic nitro compounds. commonorganicchemistry.com

Table 2: Common Reagents for Nitro Group Reduction

Reagent Conditions Selectivity/Notes
H₂/Pd/C Catalytic hydrogenation Reduces both aromatic and aliphatic nitro groups; can reduce other functional groups. commonorganicchemistry.com
H₂/Raney Nickel Catalytic hydrogenation Effective for nitro groups; used when dehalogenation is a concern. commonorganicchemistry.com
Fe/AcOH Acidic conditions Mild reduction, tolerant of other reducible groups. commonorganicchemistry.com
Zn/AcOH Acidic conditions Mild reduction, tolerant of other reducible groups. commonorganicchemistry.com
SnCl₂ Mild conditions Tolerant of other reducible groups. commonorganicchemistry.com
Na₂S - Useful for substrates incompatible with hydrogenation or acid; can be selective for one nitro group. commonorganicchemistry.com

Palladium-Catalyzed C–H Functionalization

Palladium-catalyzed C–H functionalization has emerged as a powerful tool in organic synthesis due to its high atom and step economy. acs.org This strategy allows for the direct modification of C–H bonds, avoiding the need for pre-functionalized starting materials.

In the context of benzothiophene derivatives, palladium-catalyzed reactions have been developed for the functionalization of the benzothiophene core. For example, a palladium(II)-catalyzed direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids has been reported for the synthesis of C2-aryl-substituted derivatives. acs.org The proposed mechanism involves a C–H activation step to form a cyclopalladium intermediate, followed by transmetalation with the arylboronic acid and reductive elimination to yield the product. acs.org

Furthermore, palladium-catalyzed dearomatization-rearomatization sequences have been explored for the C–H functionalization of benzothiophenes. thieme-connect.com This strategy can enable functionalization at positions that are remote to a directing group. thieme-connect.com Palladium-catalyzed oxidative cyclization–alkoxycarbonylation of 2-(methylthio)phenylacetylenes provides a route to benzothiophene-3-carboxylic esters. nih.gov The palladium-catalyzed oxidative preparation of dibenzothiophene (B1670422) derivatives from 2-biphenylyl disulfides via C–H functionalization has also been demonstrated. nih.gov

Copper-Catalyzed Intramolecular S-Arylation

Copper-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-sulfur bonds, a key step in the synthesis of benzo[b]thiophenes. Intramolecular S-arylation, in particular, offers a direct route to the cyclized benzo[b]thiophene core. This approach typically involves a starting material containing both an aryl halide (or a suitable leaving group) and a thiol or a precursor that can generate a thiolate in situ. The copper catalyst facilitates the intramolecular cyclization to form the thiophene ring fused to the benzene ring.

While a specific protocol for the intramolecular S-arylation leading directly to this compound is not extensively detailed in the reviewed literature, the general strategy is well-established for the synthesis of the benzo[b]thiophene skeleton. For instance, a convergent, one-pot synthesis of 2,3-substituted benzo[b]thiophenes has been developed that involves a sequential copper-catalyzed intermolecular C–S coupling followed by a palladium-catalyzed intramolecular cyclization. acs.org Another relevant method involves the copper(I)-catalyzed thiolation annulation of 2-bromo alkynylbenzenes with sodium sulfide to yield various 2-substituted benzo[b]thiophenes. organic-chemistry.org In this reaction, CuI is used as the catalyst in the presence of TMEDA (tetramethylethylenediamine). organic-chemistry.org

A general representation of a copper-catalyzed intramolecular S-arylation for the synthesis of a benzo[b]thiophene ring is depicted below. The starting material would be a suitably substituted 2-halophenyl derivative containing a side chain with a sulfur-bearing functional group that can undergo cyclization. The fluorine substituent at the desired position would be incorporated into the starting aryl halide.

Table 1: Examples of Copper-Catalyzed Reactions for Benzo[b]thiophene Synthesis

Reaction TypeCatalyst SystemSubstratesProductReference
Thiolation AnnulationCuI / TMEDA2-bromo alkynylbenzenes, Sodium sulfide2-substituted benzo[b]thiophenes organic-chemistry.org
Sequential C-S Coupling/CyclizationCopper and Palladium catalysts1,3-bis(het)aryl-1,3-monothiodiketones, o-bromoiodoarenes2,3-substituted benzo[b]thiophenes acs.org
Sequential C-S bond coupling/Wittig reactionCuI / 1,10-phenanthroline(2-iodobenzyl)triphenylphosphonium bromide, thiocarboxylic acidsBenzo[b]thiophenes organic-chemistry.org

These examples demonstrate the utility of copper catalysis in constructing the benzo[b]thiophene scaffold, suggesting that an intramolecular S-arylation approach is a viable, albeit challenging, strategy for the synthesis of this compound.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. These principles include the use of alternative energy sources like microwaves, minimizing or eliminating solvents, employing multicomponent reactions for higher atom economy, and using mechanochemistry.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, which can lead to dramatic reductions in reaction times, increased product yields, and often cleaner reactions with fewer side products compared to conventional heating methods. nih.gov

While a specific microwave-assisted synthesis for this compound is not detailed, the synthesis of structurally related fluorinated benzothiazoles has been successfully achieved using this technology. For example, 7-chloro-6-fluoro-benzothiazol-2-yl-amine has been synthesized from 3-chloro-4-fluoro phenylamine, with subsequent reactions to form derivatives carried out in a modified microwave oven. The yields for the microwave-assisted method were reported to be higher than those of the conventional method. google.com Multicomponent reactions for the synthesis of thiazolo[3,2-a]pyrimidine derivatives have also been shown to be significantly accelerated under microwave heating, reducing reaction times from 48 hours to a much shorter duration while improving yields. beilstein-journals.org These examples strongly support the potential for developing a rapid and efficient microwave-assisted synthesis of this compound.

Solventless Reaction Conditions

Performing reactions without a solvent, or under solvent-free conditions, is a core principle of green chemistry. This approach reduces waste, eliminates the need for potentially toxic and flammable solvents, and can simplify product purification.

A notable example of a solventless approach to a related class of compounds is the synthesis of 2-aminothiophenes via the Gewald reaction under ultrasonic conditions. researchgate.net More directly relevant is the use of mechanochemistry, a solvent-free technique, for the synthesis of heterocyclic compounds. For instance, 2-aryl benzothiazoles and substituted benzimidazoles have been synthesized by simple grinding of the reactants in a mortar and pestle without any solvent or catalyst. rsc.org This mechanochemical agitation was sufficient to drive the condensation and cyclization reactions to completion in high yields and with short reaction times. rsc.org These findings highlight the significant potential of solventless conditions, particularly mechanochemistry, for the environmentally benign synthesis of this compound.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. MCRs are highly atom-economical and efficient, as they reduce the number of synthetic steps and purification procedures, thereby saving time, energy, and resources. nih.gov

The synthesis of the benzo[b]thiophene core can be achieved through MCRs. A rhodium-catalyzed three-component coupling reaction of arylboronic acids, alkynes, and elemental sulfur has been developed to produce benzo[b]thiophenes with high regioselectivity. researchgate.net Another approach involves a four-component synthesis of multi-substituted thiophenes using a palladium-catalyzed carbonylative process. dntb.gov.ua The Gewald reaction, a classic MCR for the synthesis of 2-aminothiophenes, combines a carbonyl compound, an activated nitrile, and elemental sulfur. derpharmachemica.comchemrxiv.org The adaptability of these MCR strategies suggests that a one-pot synthesis of this compound from appropriately chosen starting materials is a feasible and highly desirable green synthetic route.

Table 2: Examples of Multicomponent Reactions for Thiophene and Benzo[b]thiophene Synthesis

Number of ComponentsCatalysisStarting MaterialsProduct ClassReference
ThreeRhodium-catalyzedArylboronic acids, alkynes, elemental sulfurBenzo[b]thiophenes researchgate.net
FourPalladium-catalyzedTerminal alkynes, aryl iodides, (encapsulated reagent)Multi-substituted thiophenes dntb.gov.ua
ThreeBase-catalyzed (Gewald)Ketone, activated nitrile, elemental sulfur2-Aminothiophenes derpharmachemica.comchemrxiv.org

Mechanochemical Synthesis Protocols

Mechanochemistry involves the use of mechanical force (e.g., grinding, milling) to induce chemical reactions. These reactions are often performed in the absence of a solvent and can lead to the formation of products that are difficult to obtain through traditional solution-phase synthesis. youtube.com

A simple and efficient mechanochemical route for the synthesis of 2-aryl benzothiazoles has been developed using a mortar and pestle for grinding. rsc.org This method is catalyst-free and avoids the need for a work-up step, providing the products in high yields. rsc.org Another study demonstrated the synthesis of 2-aminothiophenes using high-speed ball milling of ketones, a nitrile, and elemental sulfur. nih.gov These examples provide a strong proof-of-concept for the application of mechanochemistry to the synthesis of this compound. The structural similarity between benzothiazoles and benzo[b]thiophenes makes this a particularly promising avenue for a green, efficient, and scalable synthesis.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route for this compound and its derivatives depends on several factors, including efficiency, cost, scalability, and environmental impact. A comparative analysis of the methodologies discussed highlights their respective advantages and disadvantages.

Traditional vs. Advanced Methods: Traditional methods for benzo[b]thiophene synthesis often involve multiple steps, harsh reaction conditions (e.g., high temperatures, strong acids), and the use of stoichiometric, often toxic, reagents. google.com For example, the oxidative cyclization of o-mercaptocinnamic acids is a classic route but is limited in the scope of achievable products. google.com

Copper-Catalyzed Routes: Copper-catalyzed S-arylation presents a more advanced approach. Copper is less expensive and more abundant than other transition metals like palladium, making it an attractive choice. These reactions can often be performed under milder conditions than traditional methods. However, they may still require organic solvents, ligands, and bases, and the removal of the metal catalyst from the final product can be a concern, particularly for pharmaceutical applications.

Green Chemistry Approaches: The green chemistry methodologies offer significant advantages in terms of environmental friendliness and often, efficiency.

Microwave-Assisted Synthesis excels in accelerating reaction rates, leading to shorter reaction times and potentially higher yields. This can reduce energy consumption compared to prolonged heating in conventional methods.

Solventless Reactions , including mechanochemical synthesis, represent a major step forward in pollution prevention. They eliminate solvent waste, reduce health and safety hazards, and can simplify product isolation. Mechanochemistry, in particular, is a highly energy-efficient method.

Multicomponent Reactions (MCRs) are inherently efficient due to their high atom economy and convergence. By combining multiple steps into a single operation, they reduce waste, energy consumption, and labor.

Table 3: Comparative Overview of Synthetic Methodologies

MethodologyKey AdvantagesPotential DisadvantagesRelevance to Green Chemistry
Copper-Catalyzed S-Arylation Good for C-S bond formation, uses a cheaper metal catalyst.May require ligands, bases, and organic solvents; potential for metal contamination.Moderate; an improvement over some classical methods but not fully "green".
Microwave-Assisted Synthesis Rapid reaction times, often higher yields, better process control.Requires specialized equipment; scalability can be a challenge for some systems.High; reduces energy consumption and reaction times.
Solventless Conditions Eliminates solvent waste, reduces toxicity, simplifies purification.Reactant mobility can be limited; may require higher temperatures or mechanical energy.Very High; a core principle of green chemistry.
Multicomponent Reactions (MCRs) High atom economy, convergent, reduces steps and waste.Finding suitable MCRs for a specific target can be challenging.Very High; maximizes efficiency and minimizes waste.
Mechanochemical Synthesis Solvent-free, energy-efficient, can access novel reactivity.Requires specialized milling equipment; reaction monitoring can be difficult.Very High; combines solventless conditions with energy efficiency.

Mechanistic Investigations of Reactions Involving 6 Fluorobenzo B Thiophen 2 Amine

Electron Density Distribution and Reactivity Profiles

The benzo[b]thiophene system, like thiophene (B33073), is considered a π-electron-rich heterocycle. researchgate.net This inherent electron richness makes it susceptible to electrophilic attack. The amine group at the 2-position is a powerful activating group. Through resonance, the lone pair of electrons on the nitrogen atom is delocalized into the heterocyclic ring, significantly increasing the electron density, particularly at the 3-position. This makes the molecule highly nucleophilic and prone to reactions with electrophiles.

The net result is a molecule with a highly activated thiophene ring, due to the dominant electron-donating nature of the amine group, and a moderately deactivated benzene (B151609) ring. Therefore, electrophilic substitution reactions are expected to occur preferentially on the thiophene ring.

Table 1: Predicted Electron Density and Reactivity Hotspots

Position Key Influencing Groups Predicted Electron Density Predicted Reactivity towards Electrophiles
C3 Amine (-NH₂) Very High Highest
Benzene Ring (C4, C5, C7) Fluorine (-F) Reduced Low
Nitrogen (Amine) - High (Lone Pair) Nucleophilic Center

| Sulfur | - | - | Lewis Basic Site |

Influence of Fluorine on Reaction Pathways

Furthermore, the ability of fluorine to participate in hydrogen bonding can influence the transition states of reactions. In a protic solvent or in the presence of certain catalysts, the fluorine atom can interact with hydrogen bond donors, potentially altering the conformation of the molecule or stabilizing specific intermediates. This can lead to changes in reaction kinetics and product distributions compared to its non-fluorinated analogue. Studies on other fluorinated aromatic compounds have demonstrated that fluorine substitution can significantly alter metabolic pathways and genotoxicity, highlighting its profound impact on reactivity. nih.gov

Role of the Amine and Benzo[b]thiophene Moieties in Reaction Directivity

The reactivity of 6-Fluorobenzo[b]thiophen-2-amine is largely dominated by the amine and benzo[b]thiophene moieties. The benzo[b]thiophene ring system has a preferred site for electrophilic attack. Unlike thiophene, where the α-position (C2) is most reactive, in benzo[b]thiophene, electrophilic attack typically occurs at the β-position (C3). researchgate.net

This intrinsic preference is powerfully amplified by the 2-amino group. As a strong activating group, the amine directs electrophiles to its ortho and para positions. In the context of the 2-substituted benzo[b]thiophene ring, the C3 position is ortho to the amine group. The resonance delocalization of the nitrogen lone pair creates a high degree of negative charge at C3, making it the overwhelming site of electrophilic attack. The bioactivation of many heterocyclic aromatic amines proceeds through reactions involving the exocyclic amine group, underscoring its role as a primary determinant of chemical reactivity. nih.gov

Therefore, the amine group and the inherent reactivity of the benzo[b]thiophene nucleus work in concert to direct incoming electrophiles almost exclusively to the 3-position.

Intermediate Stabilization and Transition State Analysis

In mechanistic terms, the high reactivity of the 3-position can be explained by the stability of the reaction intermediate formed during electrophilic attack. When an electrophile attacks the C3 position, a cationic intermediate, known as an arenium ion or sigma complex, is generated.

This specific intermediate is significantly stabilized by resonance. The positive charge can be delocalized not only across the thiophene ring but also onto the exocyclic amine group. The ability to draw the nitrogen lone pair into the ring to neutralize the positive charge on the adjacent carbon atom provides a highly stable resonance contributor. This stabilization lowers the activation energy of the transition state leading to the intermediate, thereby accelerating the rate of reaction at the 3-position.

The fluorine atom at the 6-position has a less direct, but still palpable, influence. Its electron-withdrawing inductive effect would slightly destabilize the cationic intermediate. However, this effect is transmitted over several bonds and is generally outweighed by the powerful stabilizing resonance effect of the 2-amino group. Computational studies on related fluorinated systems are often employed to precisely quantify these competing effects and analyze the energy profiles of transition states. researchgate.net

Comparative Reactivity Studies with Halogenated Analogues

To fully appreciate the unique role of the fluorine atom, it is instructive to compare the reactivity of this compound with its other halogenated analogues (chloro, bromo, and iodo). Halogens exhibit trends in their electronegativity and size, which influence their inductive and resonance effects.

Inductive Effect (-I): The electron-withdrawing inductive effect is strongest for fluorine and decreases down the group: F > Cl > Br > I. This means that fluorine has the most significant deactivating effect on the benzene ring.

Resonance Effect (+R): The electron-donating resonance effect, which relies on orbital overlap, is most effective for fluorine due to the similar size of the carbon 2p and fluorine 2p orbitals. However, it is generally considered a weak effect for all halogens compared to their inductive pull.

Polarizability and Leaving Group Ability: Polarizability increases down the group (I > Br > Cl > F). In nucleophilic aromatic substitution reactions (which are less likely on this electron-rich system but possible under certain conditions), the C-X bond strength decreases down the group, making iodide the best leaving group.

These differing properties would lead to predictable differences in reactivity. For instance, the deactivation of the benzene ring towards electrophilic attack would be most pronounced in the 6-fluoro analogue and least in the 6-iodo analogue. This would render the selectivity for reaction at the C3-position highest for the fluoro-substituted compound. Studies on other halogenated benzothiophenes have shown that chloro and bromo substituents can confer significant biological activity, while iodo-substituted analogues may be inactive, indicating that the specific halogen has a profound impact on molecular interactions. nih.gov

Table 2: Comparative Properties of 6-Halogenated Benzo[b]thiophen-2-amines

Property 6-Fluoro 6-Chloro 6-Bromo 6-Iodo
Electronegativity Highest High Medium Lowest
Inductive Effect (-I) Strength Strongest Strong Moderate Weakest
Benzene Ring Deactivation Highest High Moderate Lowest
Reactivity at C3 (relative) Highest (due to selectivity) High High High

| C-X Bond Strength | Strongest | Strong | Moderate | Weakest |

Derivatization and Functionalization Strategies

Formation of Amides and Carboxamides

The amino group of 6-fluorobenzo[b]thiophen-2-amine serves as a versatile handle for the construction of amide and carboxamide linkages, which are prevalent motifs in biologically active molecules. This transformation is typically achieved through the coupling of the amine with a carboxylic acid or its activated derivative.

A common strategy involves the initial conversion of the 2-amino group to a 2-carboxylic acid functionality. For instance, 6-fluorobenzo[b]thiophene-2-carboxylic acid can be synthesized and subsequently activated for amide bond formation. One documented example involves the synthesis of (E)-N'-(Benzo[d] Current time information in Bangalore, IN.nih.govdioxol-5-ylmethylene)-6-fluorobenzo[b]thiophene-2-carbohydrazide. acs.org This was achieved by first preparing the corresponding carbohydrazide (B1668358) from the carboxylic acid, which was then condensed with an aldehyde. acs.org

The general synthesis of the prerequisite 6-fluorobenzo[b]thiophene-2-carboxylic acid has been reported. acs.orgnih.gov Once obtained, standard peptide coupling reagents can be employed to facilitate the formation of the amide bond with a variety of amines. For electron-deficient amines, which can be challenging to couple, specific protocols have been developed. One such method utilizes a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP), with a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt), to effectively promote the reaction. researchgate.net This approach is amenable to a wide range of functionalized carboxylic acids and anilines, suggesting its potential applicability to this compound and its derivatives. researchgate.net

The reaction conditions for such amide coupling reactions are crucial for achieving high yields. The choice of solvent, coupling reagents, and temperature can significantly impact the outcome, particularly when dealing with less reactive coupling partners.

Table 1: Reagents for Amide Bond Formation

Coupling Reagent Additive Base Typical Solvent Reference
EDC HOBt, DMAP DIPEA Acetonitrile researchgate.net
Not specified Not specified Not specified Not specified acs.org

Introduction of Diverse Substituents via Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing a wide array of substituents onto the benzo[b]thiophene core, enabling the synthesis of complex molecules with tailored electronic and steric properties.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. While specific examples utilizing this compound as a direct substrate are not extensively documented, the reactivity of the benzo[b]thiophene scaffold in Suzuki reactions is well-established. Research has demonstrated the palladium-catalyzed C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids. chemrxiv.org This indicates that the C2 position of the benzo[b]thiophene ring is susceptible to palladium-catalyzed C-H activation and subsequent arylation.

Furthermore, the direct arylation of benzo[b]thiophenes at the C3 position has also been reported, providing a route to 3-arylbenzo[b]thiophenes. nih.gov The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. For instance, the use of specific phosphine (B1218219) ligands can influence the position of arylation. nih.gov The synthesis of 2,3-disubstituted benzo[b]thiophenes has also been achieved through one-pot procedures. nih.gov

Given these precedents, it is plausible that this compound, or a protected derivative, could undergo Suzuki coupling. The amino group might first be converted to a halide or triflate to serve as a coupling partner. Alternatively, direct C-H arylation at other positions on the benzo[b]thiophene ring could be explored. The electron-donating nature of the amino group and the electron-withdrawing fluorine atom would likely influence the regioselectivity of such reactions.

Table 2: Conditions for Suzuki-Type Coupling of Benzo[b]thiophene Derivatives

Substrate Coupling Partner Catalyst Ligand Base Solvent Position of Arylation Reference
Benzo[b]thiophene 1,1-dioxide Arylboronic acid Pd(OAc)₂ Pyridine Cu(OAc)₂ 1,4-Dioxane C2 chemrxiv.org
Benzo[b]thiophene Aryl iodide PdCl₂ P[OCH(CF₃)₂]₃ Not specified Not specified C3 nih.gov

Functionalization at the sulfur atom of the benzo[b]thiophene ring, often through oxidation, is a key strategy for modifying the electronic properties of the molecule. While direct S-arylation to form a sulfonium (B1226848) salt is less common for thiophenes compared to thiols, the oxidation of the sulfur to a sulfoxide (B87167) or sulfone is a well-documented and significant transformation.

The oxidation of thiophene (B33073) derivatives can be achieved using various oxidizing agents. Hydrogen peroxide in the presence of a catalyst like methyltrioxorhenium(VII) has been shown to effectively oxidize thiophenes, first to the sulfoxide and then to the sulfone. researchgate.net The rate of this oxidation is influenced by the electronic nature of the substituents on the thiophene ring, with electron-donating groups generally accelerating the initial oxidation to the sulfoxide. researchgate.net

For electron-poor benzo[b]thiophenes, a mixture of hydrogen peroxide and phosphorus pentoxide provides a facile method for their conversion to the corresponding sulfones. researchgate.net Furthermore, the oxidation of the sulfur atom in a benzo[b]thiophene core to a 1,1-dioxide has been reported as a key step in the synthesis of biologically active molecules. acs.org This transformation significantly alters the geometry and electronic nature of the thiophene ring, making it more electron-deficient and influencing its reactivity in subsequent reactions. For example, the resulting double bond in the benzo[b]thiophene 1,1-dioxide ring can be susceptible to Michael addition reactions. acs.org

Reactions Involving the Amine Group

The 2-amino group is a focal point for a variety of chemical transformations, allowing for its conversion into other important functional groups or for its participation in cyclization reactions.

The diazotization of the primary aromatic amine in this compound opens up a plethora of synthetic possibilities, most notably through the Sandmeyer and related reactions. This process involves the treatment of the amine with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic solution) to form a diazonium salt. This intermediate is typically unstable and is used in situ.

The Sandmeyer reaction allows for the replacement of the diazonium group with a variety of nucleophiles, including halides (Cl, Br), cyanide (CN), and hydroxyl (OH) groups, typically using a copper(I) salt as a catalyst or reagent. organic-chemistry.orgnih.gov This provides a powerful method for introducing a wide range of substituents at the 2-position of the benzo[b]thiophene ring, which may not be accessible through other synthetic routes. The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism. organic-chemistry.org

The scope of diazonium salt chemistry extends beyond the classic Sandmeyer reaction. For instance, fluorination can be achieved via the Balz-Schiemann reaction, which involves the thermal decomposition of the corresponding tetrafluoroborate (B81430) salt. organic-chemistry.org Furthermore, the application of Sandmeyer-type reactions to heterocyclic systems, such as thienopyrimidines, has been demonstrated, suggesting the applicability of this chemistry to the benzo[b]thiophene scaffold. A one-pot diazotization followed by a Sandmeyer-type reaction has been employed in the synthesis of 2-thiocyanatobenzophenone from 2-aminobenzophenone, showcasing the efficiency of this transformation. nih.gov

The oxidation of the amino group at the 2-position of the benzo[b]thiophene ring offers a direct route to nitro derivatives, which are valuable synthetic intermediates. The synthesis of 2-nitro-3-substituted-amino benzo[b]thiophenes has been reported, highlighting that the 2-position can be nitrated. nih.gov While the direct oxidation of the amino group to a nitro group can be challenging, alternative strategies often involve the introduction of a nitro group at the desired position through other means, followed by manipulation of other functional groups. For example, the synthesis of 3-amino-2-nitrobenzo[b]thiophene has been described. organic-chemistry.org

The oxidation of the sulfur atom in the thiophene ring can also influence the reactivity of other functional groups. For instance, the oxidation of a thiophene to a thiophene-S-oxide can lead to different metabolic pathways and reactive intermediates compared to the parent thiophene. While not a direct oxidation of the amino group, these transformations highlight the interplay of the different functional groups within the molecule and how modification at one site can impact the reactivity at another.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 6-Fluorobenzo[b]thiophen-2-amine. By analyzing the magnetic properties of its atomic nuclei, particularly ¹H, ¹³C, and ¹⁹F, a comprehensive understanding of its molecular framework can be achieved.

Proton (¹H) NMR for Aromaticity and Substituent Positions

Proton NMR (¹H NMR) spectroscopy is instrumental in defining the aromatic character and the precise location of substituents on the benzothiophene (B83047) core. The chemical shifts (δ) of the protons are influenced by their local electronic environment. In a related compound, diethyl 6-fluorobenzo[b]thiophene-2,3-dicarboxylate, the aromatic protons exhibit distinct signals. amazonaws.com For instance, a proton signal appears as a doublet of doublets at δ 7.90 ppm, which is characteristic of coupling to two different neighboring protons. amazonaws.com Another signal, a triplet of doublets at δ 7.21 ppm, further helps to map the proton positions on the benzene (B151609) ring. amazonaws.com The presence of the electron-withdrawing fluorine atom and the amino group in this compound will significantly influence the chemical shifts of the aromatic protons, providing key information for their assignment. The amino group protons (NH₂) typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. pdx.edu

Interactive Data Table: ¹H NMR Chemical Shifts for Benzo[b]thiophene Derivatives

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
Diethyl 6-fluorobenzo[b]thiophene-2,3-dicarboxylateAromatic H7.90dd9.0, 5.1 amazonaws.com
Diethyl 6-fluorobenzo[b]thiophene-2,3-dicarboxylateAromatic H7.52dd8.4, 2.3 amazonaws.com
Diethyl 6-fluorobenzo[b]thiophene-2,3-dicarboxylateAromatic H7.21td8.9, 2.4 amazonaws.com
6-Fluorobenzo[b]thiophene-2-carboxylic acidAromatic H8.12d0.8 mdpi.com
6-Fluorobenzo[b]thiophene-2-carboxylic acidAromatic H8.05dd9.0, 5.4 mdpi.com
6-Fluorobenzo[b]thiophene-2-carboxylic acidAromatic H7.98dd9.4, 2.6 mdpi.com
6-Fluorobenzo[b]thiophene-2-carboxylic acidAromatic H7.35td9.0, 2.6 mdpi.com

Note: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, td = triplet of doublets.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, with its chemical shift determined by its hybridization and the electronegativity of attached atoms. libretexts.org Aromatic and alkene carbons typically resonate in the range of 100-150 ppm. oregonstate.edu In a similar structure, 6-fluorobenzo[b]thiophene-2-carboxylic acid, the carbon attached to the fluorine atom exhibits a large coupling constant (d, J = 245.2 Hz), a characteristic feature of carbon-fluorine coupling. mdpi.com The carbons of the benzothiophene ring system show a series of signals, for example, at δ 142.76 (d, J = 11.3 Hz), 135.75, and 127.70 (d, J = 9.6 Hz) ppm, confirming the substitution pattern. mdpi.com The presence of the amino group will also influence the chemical shifts of the adjacent carbon atoms.

Interactive Data Table: ¹³C NMR Chemical Shifts for 6-Fluorobenzo[b]thiophene-2-carboxylic acid

Carbon AtomChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
C-F161.43d245.2 mdpi.com
Aromatic C142.76d11.3 mdpi.com
Aromatic C135.75s- mdpi.com
Aromatic C134.96d3.9 mdpi.com
Aromatic C129.99s- mdpi.com
Aromatic C127.70d9.6 mdpi.com
Aromatic C114.48d24.8 mdpi.com
Aromatic C109.13d26.2 mdpi.com
Carboxylic C163.48s- mdpi.com

Note: s = singlet, d = doublet.

Fluorine (¹⁹F) NMR for Fluorine Environments and Coupling Patterns

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique for probing the environment of the fluorine atom in this compound. The chemical shift of the fluorine nucleus is highly dependent on its electronic surroundings. For aromatic fluorine compounds, the chemical shifts typically appear in the range of +80 to +170 ppm relative to CFCl₃. ucsb.edu The coupling of the ¹⁹F nucleus with neighboring protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) provides valuable structural information, helping to confirm the position of the fluorine substituent on the benzene ring. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Purity

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the exact molecular formula of this compound, confirming its elemental composition and purity. For instance, in the analysis of related aminopropyl)benzo[b]thiophene isomers, HRMS confirmed the protonated molecule at m/z 192. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the analyte is ionized directly from solution, typically by protonation to form [M+H]⁺ ions. ecut.edu.cn This method is particularly useful for confirming the molecular weight of the compound. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is fragmented, can provide further structural information. For example, the loss of ammonia (B1221849) (NH₃) is a common fragmentation pathway for primary amines, which would result in a characteristic neutral loss of 17 Da. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key structural features: the primary amine (-NH₂), the carbon-fluorine (C-F) bond, and the aromatic benzothiophene core.

Primary aromatic amines typically exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. pressbooks.pub One band corresponds to the asymmetric stretching vibration, and the other to the symmetric stretching mode. orgchemboulder.com Additionally, a sharp N-H bending (scissoring) vibration is expected to appear around 1650-1580 cm⁻¹. orgchemboulder.com The C-N bond of an aromatic amine gives rise to a strong stretch in the 1335-1250 cm⁻¹ range. orgchemboulder.com

The presence of the fluorine atom on the benzene ring is indicated by a strong absorption band for the C-F stretch, typically found in the 1260-1250 cm⁻¹ region for aryl fluorides. The aromatic C=C stretching vibrations of the benzothiophene ring system will appear in the 1600-1400 cm⁻¹ region. libretexts.org

Table 1: Expected Infrared Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
Asymmetric & Symmetric Stretch Primary Amine (N-H) 3500 - 3300 (two bands) Medium, Sharp
Bending (Scissoring) Primary Amine (N-H) 1650 - 1580 Medium - Sharp
Stretch Aromatic C=C 1600 - 1400 Medium - Variable
Stretch Aromatic C-N 1335 - 1250 Strong
Stretch Aryl C-F 1260 - 1250 Strong

This table is based on typical values for the specified functional groups. pressbooks.puborgchemboulder.com

X-ray Crystallography

X-ray crystallography stands as the most powerful method for the unambiguous determination of the three-dimensional structure of a crystalline solid at the atomic level.

X-ray crystallography is exceptionally adept at resolving issues of regiochemistry. For instance, in the synthesis of this compound, there is the potential for the formation of other isomers, such as 6-Fluorobenzo[b]thiophen-3-amine. bldpharm.com A complete crystal structure determination would unequivocally establish the position of the amine group at the C2 position of the thiophene (B33073) ring, distinguishing it from all other possible regioisomers. While this compound is achiral and thus has no stereoisomers, crystallography is the gold standard for assigning absolute stereochemistry in chiral molecules. rsc.org

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, providing crucial insights into intermolecular forces. researchgate.net For this compound, the primary amine group is a hydrogen bond donor, while the fluorine atom and the nitrogen atom itself can act as hydrogen bond acceptors. The analysis would detail the hydrogen bonding network, likely involving N-H···N or N-H···F interactions, which govern the molecular packing. nih.govnih.gov The study of these interactions is critical for understanding the physical properties of the solid state. The resulting crystal structure would show specific distances and angles for these hydrogen bonds. researchgate.net

Table 2: Potential Intermolecular Interactions in Crystalline this compound

Interaction Type Donor Acceptor Potential Significance
Hydrogen Bond Amine (N-H) Amine (N) Formation of dimers or chains
Hydrogen Bond Amine (N-H) Fluorine (F) Influence on crystal packing

After collecting the X-ray diffraction data, the raw data must be processed and the structural model refined to fit the experimental observations. SHELXL is a widely used and powerful software program for the refinement of crystal structures. omu.edu.trokstate.edu It refines the atomic coordinates, thermal parameters, and other crystallographic parameters against the measured diffraction intensities (F² values). omu.edu.tr The program uses a least-squares minimization algorithm to achieve the best possible fit between the calculated and observed diffraction data. nih.gov SHELXL is capable of handling complex structural features such as twinning and disorder and is essential for producing the final, high-quality crystallographic information file (CIF) required for publication and database deposition. nih.gov

Chromatographic Techniques for Purity and Intermediate Validation

Chromatographic methods are indispensable for assessing the purity of the final this compound product and for monitoring the progress of its synthesis by validating the formation of intermediates.

High-Performance Liquid Chromatography (HPLC) is a key technique for purity assessment. nih.gov A sample of the compound is passed through a column (e.g., a C18 or a pentafluorophenyl stationary phase) under high pressure with a liquid mobile phase. nih.gov The differential interactions of the compound and any impurities with the stationary phase lead to their separation. A detector, typically UV-Vis, records the elution profile, generating a chromatogram. The purity of this compound can be quantified by the relative area of its corresponding peak. This method can effectively separate it from starting materials, by-products, and regioisomers. nih.gov

Thin-Layer Chromatography (TLC) is another vital tool, primarily used for rapid, qualitative monitoring of chemical reactions. A small spot of the reaction mixture is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a suitable mobile phase. By comparing the retention factor (Rf) of the spots to those of the starting material and a pure standard, a chemist can quickly determine if the starting material has been consumed and if the desired product has been formed.

Table 3: Mentioned Compounds

Compound Name
This compound
6-Fluorobenzo[b]thiophene-2-carboxylic acid

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. Calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311G(d,p), to solve for the electronic structure of the molecule. figshare.com

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process computationally finds the minimum energy conformation, revealing key structural parameters like bond lengths, bond angles, and dihedral angles.

For 6-Fluorobenzo[b]thiophen-2-amine, the benzothiophene (B83047) core is expected to be largely planar. The primary conformational flexibility arises from the orientation of the amine (-NH₂) group relative to the thiophene (B33073) ring. The optimized geometry provides a foundational understanding of the molecule's shape and steric profile.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative Data)

ParameterBond/AngleValue (Å / °)
Bond Lengths C-F1.35 Å
C-S1.75 Å
C-N1.38 Å
N-H1.01 Å
Bond Angles C-S-C92.5°
F-C-C118.5°
C-C-N125.0°
H-N-H115.0°

Note: This data is representative and modeled from computational studies on similar heterocyclic compounds.

The electronic character of a molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. icmab.es

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. icmab.es For this compound, the HOMO is expected to be localized primarily on the electron-rich amine group and the thiophene ring, while the LUMO would be distributed across the aromatic system.

Table 2: Frontier Molecular Orbital Energies (Illustrative Data)

ParameterEnergy (eV)
HOMO Energy-5.85 eV
LUMO Energy-1.25 eV
HOMO-LUMO Gap (ΔE) 4.60 eV

Note: This data is representative and modeled from computational studies on similar heterocyclic compounds.

Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies, one can assign specific spectral peaks to the corresponding motions of the atoms, such as stretching, bending, and torsional modes. This analysis is invaluable for confirming the structure of a synthesized compound by comparing the calculated spectrum to an experimental one.

Key predicted vibrational modes for this compound would include the N-H stretching of the amine group, the C-F stretching of the fluoro group, and various C-C and C-S stretching modes within the benzothiophene core.

Table 3: Selected Calculated Vibrational Frequencies (Illustrative Data)

Vibrational ModeFrequency (cm⁻¹)Description
N-H Asymmetric Stretch3505 cm⁻¹Stretching of the two N-H bonds out of phase
N-H Symmetric Stretch3410 cm⁻¹Stretching of the two N-H bonds in phase
C-F Stretch1255 cm⁻¹Stretching of the Carbon-Fluorine bond
C-S Stretch730 cm⁻¹Stretching of the Carbon-Sulfur bonds in the ring

Note: This data is representative and modeled from computational studies on similar heterocyclic compounds.

Understanding how electric charge is distributed across a molecule is crucial for predicting its reactivity and intermolecular interactions. Methods like Natural Bond Orbital (NBO) and Mulliken population analysis assign partial charges to each atom. researchgate.netresearchgate.net NBO analysis is often considered more reliable as it is less dependent on the basis set used in the calculation. researchgate.net

In this compound, the fluorine atom, being highly electronegative, is expected to carry a significant negative charge. The nitrogen atom of the amine group will also be electronegative, while the sulfur atom's charge can vary. These charge distributions highlight the polar nature of the molecule.

Table 4: Calculated Atomic Charges (Illustrative NBO Data)

AtomAtomic Charge (e)
F-0.45
S-0.15
N-0.88
C (bonded to F)+0.35
C (bonded to N)+0.30

Note: This data is representative and modeled from computational studies on similar heterocyclic compounds.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is used to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MEP map would typically show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative fluorine and nitrogen atoms, indicating these are sites susceptible to electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms of the amine group and potentially on the hydrogen atoms of the benzene (B151609) ring, indicating sites for nucleophilic attack.

This map provides an intuitive guide to the molecule's reactive sites and its potential for forming hydrogen bonds and other non-covalent interactions.

Polymorphism Prediction and Analysis

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures. researchgate.net These different polymorphs of the same compound can have distinct physical properties, including solubility, stability, and melting point. The study of polymorphism is particularly critical in the pharmaceutical and materials science fields. icmab.es

For benzothiophene derivatives, polymorphism is a known phenomenon. researchgate.netacs.org Different crystal packing arrangements can be influenced by factors like solvent choice during crystallization and temperature. researchgate.netrsc.org For instance, studies on other benzothiophene derivatives have revealed forms with slip-stacked column-like structures versus those with zig-zag packing, leading to different electronic and photophysical properties. researchgate.net

While specific polymorphic studies on this compound have not been reported in the reviewed literature, it is plausible that it could exhibit polymorphism due to its rigid core and the presence of functional groups (-NH₂ and -F) capable of engaging in various intermolecular interactions like hydrogen bonding. Theoretical polymorphism prediction involves computational searches for low-energy crystal packing arrangements, which can guide experimental efforts to isolate and characterize different crystalline forms.

Hirshfeld Surface Analysis for Intermolecular Interactions

While direct Hirshfeld surface analysis studies specifically for this compound are not found in the surveyed literature, this technique has been applied to structurally related benzo[b]thiophene derivatives. These analyses are crucial for quantifying and visualizing intermolecular contacts within a crystal lattice. For instance, in related compounds, Hirshfeld surface analysis has been used to detail the nature and extent of hydrogen bonds, as well as other non-covalent interactions like π-π stacking, which are significant in stabilizing the crystal structure.

Molecular Dynamics Simulations for Thermodynamic Stability

There is no specific information available in the public domain regarding molecular dynamics simulations performed on this compound to assess its thermodynamic stability. These simulations would provide valuable data on the conformational dynamics and stability of the molecule over time at different temperatures and pressures.

PIXEL Calculations for Intermolecular Interaction Energies

Detailed PIXEL calculations, which partition intermolecular interaction energies into coulombic, polarization, dispersion, and repulsion components, have not been reported for this compound in the available scientific literature. Such studies would offer a quantitative breakdown of the forces governing the molecular packing in the crystal.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are pivotal in establishing a mathematical relationship between the chemical structure and the biological activity or properties of a compound.

Correlation of Structural Characteristics with Predicted Molecular Properties

Specific QSAR studies focusing solely on this compound are not detailed in the available literature. However, for the broader class of benzo[b]thiophene derivatives, QSAR models are often developed to correlate physicochemical properties, such as lipophilicity (LogP) and electronic parameters derived from its structure, with their predicted biological activities. These models are essential for optimizing molecular structures to enhance desired properties.

Application in Theoretical Drug Design

The benzo[b]thiophene scaffold is a well-recognized privileged structure in medicinal chemistry. The design of novel therapeutic agents often involves modifications of this core structure. For instance, derivatives of benzo[b]thiophene have been designed as antifungal agents. nih.gov The introduction of a fluorine atom and an amine group, as in this compound, can significantly influence the molecule's pharmacokinetic and pharmacodynamic profiles by altering its hydrogen bonding capacity, metabolic stability, and target binding affinity. While direct clinical outcomes are outside the scope of this theoretical discussion, the structural motifs present in this compound are of significant interest in the rational design of new drug candidates.

Applications in Organic Synthesis and Materials Science Research

Crystal Engineering and Solid-State Property Research

A thorough search of crystallographic databases and peer-reviewed literature did not yield specific studies focused on the crystal structure or detailed solid-state properties of 6-Fluorobenzo[b]thiophen-2-amine. Crystal engineering is a field dedicated to the design and synthesis of crystalline solids with desired physical and chemical properties. This is often achieved by understanding and controlling intermolecular interactions such as hydrogen bonds, halogen bonds, and π–π stacking interactions.

For related benzothiophene (B83047) derivatives, crystal structure analyses have been reported, revealing how substituents on the benzothiophene core can influence molecular packing and intermolecular forces. However, without experimental data for this compound, any discussion on its specific solid-state characteristics would be purely speculative. Crystallographic data, which includes parameters like space group, unit cell dimensions, and atomic coordinates, is essential for a definitive analysis of its solid-state structure.

Chemo-Sensor Design

There is currently no specific information available in scientific literature detailing the application of this compound in the design of chemosensors. Chemosensors are molecules designed to bind to a specific analyte, producing a detectable signal, such as a change in color or fluorescence. The design of effective chemosensors often relies on incorporating a recognition site (receptor) and a signaling unit (fluorophore or chromophore) into a single molecular framework.

While thiophene-based compounds are utilized in the development of fluorescent sensors, the potential of this compound for this purpose has not been reported. Research in this area would involve investigating its photophysical properties, such as absorption and emission spectra, and its binding affinity and selectivity for various ions or small molecules.

Future Directions in 6 Fluorobenzo B Thiophen 2 Amine Research

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign synthetic routes to 6-Fluorobenzo[b]thiophen-2-amine and its derivatives is a cornerstone of future research. While classical methods for benzothiophene (B83047) synthesis exist, contemporary research is increasingly focused on green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.

Future efforts in this area are expected to concentrate on several key approaches:

One-Pot Multicomponent Reactions: These reactions, where multiple starting materials react in a single vessel to form a complex product, offer significant advantages in terms of atom economy and operational simplicity. nih.gov The development of a one-pot synthesis for this compound, potentially from readily available starting materials, would represent a significant advancement. nih.gov

Catalytic C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful tool for streamlining synthetic sequences. Research into palladium-catalyzed C-H arylation of electron-rich heteroarenes presents a promising avenue for the synthesis of substituted this compound derivatives. organic-chemistry.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and scalability. The adaptation of synthetic routes for this compound to flow chemistry could enable more efficient and reproducible production.

Water-Promoted Synthesis: Utilizing water as a solvent is a key aspect of green chemistry. Research has shown that tandem reactions for the synthesis of related heterocyclic compounds, such as 2-aminobenzothiazoles, can be significantly accelerated in water. rsc.org Exploring similar water-promoted methodologies for the synthesis of this compound is a logical next step. rsc.org

Synthetic ApproachPotential Advantages
One-Pot Multicomponent ReactionsHigh atom economy, operational simplicity, reduced waste. nih.gov
Catalytic C-H FunctionalizationStreamlined synthesis, reduced number of steps. organic-chemistry.org
Flow ChemistryPrecise reaction control, enhanced safety, scalability.
Water-Promoted SynthesisEnvironmentally benign, potential for rate acceleration. rsc.org

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and further functionalization of this compound is crucial for optimizing reaction conditions and expanding the scope of these transformations. Future research should aim to elucidate the intricate details of key reactions.

A prime example is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that is a cornerstone for the formation of C-N bonds. wikipedia.orglibretexts.org While the general mechanism involving oxidative addition, ligand exchange, and reductive elimination is understood, the specific nuances for a substrate like this compound remain to be explored. wikipedia.orgyoutube.com

Key areas for mechanistic investigation include:

Role of Ligands: The choice of phosphine (B1218219) ligands in the Buchwald-Hartwig amination is critical for reaction efficiency. youtube.com Systematic studies to identify the optimal ligand for the amination of halogenated 6-fluorobenzothiophenes would be highly valuable.

Influence of the Fluorine Substituent: The electron-withdrawing nature of the fluorine atom at the 6-position can significantly influence the reactivity of the benzothiophene ring system. Mechanistic studies will be essential to understand how this substituent affects the rates of oxidative addition and reductive elimination.

Characterization of Intermediates: The identification and characterization of reaction intermediates, potentially through techniques like in-situ spectroscopy, can provide invaluable insights into the reaction pathway. libretexts.org

Mechanistic studies have revealed that the Buchwald-Hartwig amination can proceed through different pathways depending on the nature of the phosphine ligands used. wikipedia.org For instance, monodentate ligands often lead to the formation of a monophosphine palladium(0) species, while chelating ligands maintain a bisphosphine palladium complex throughout the catalytic cycle. wikipedia.org Understanding these subtleties will be key to developing robust and general synthetic methods for derivatives of this compound.

Advanced Computational Modeling for Predictive Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational modeling can provide predictive insights into its properties and guide the design of new derivatives with desired characteristics.

Future computational research should focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be employed to predict molecular geometries, electronic properties, and reaction energetics. This can aid in understanding the reactivity of the molecule and in designing more efficient synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models correlate the structural or property descriptors of compounds with their biological activity. A QSAR study on a series of this compound derivatives could identify the key structural features responsible for a particular biological effect, such as anticancer activity. researchgate.net For example, a QSAR model might reveal that specific steric and electronic properties are crucial for activity. researchgate.net

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding mode and affinity of this compound derivatives to specific biological targets, such as protein kinases. This information is invaluable for structure-based drug design.

A hypothetical QSAR study on anticancer this compound derivatives might reveal the following key descriptors:

DescriptorCorrelation with ActivityImplication for Design
Electrostatic InteractionsPositiveEnhancing polar interactions with the target.
Steric ParametersNegativeAvoiding bulky substituents at specific positions.
Electro-topological ParametersPositiveOptimizing the electronic landscape of the molecule.

Development of Structure-Based Design Principles for Targeted Applications

The benzo[b]thiophene scaffold is a well-established "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors. nih.govrsc.org Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. nih.govrsc.org The unique structural features of this compound make it an attractive starting point for the design of targeted therapies.

Future research in this area should be directed towards:

Scaffold-Based Drug Design: Utilizing the this compound core, medicinal chemists can design and synthesize libraries of derivatives with modifications at various positions. nih.gov This approach, guided by structural information from X-ray crystallography of target proteins, can lead to the discovery of potent and selective inhibitors. nih.gov

Exploiting the Fluorine Atom: The fluorine atom can engage in favorable interactions with protein active sites, such as hydrogen bonds and dipole-dipole interactions, potentially enhancing binding affinity and selectivity.

Targeting Specific Kinase Families: By systematically modifying the substituents on the benzothiophene ring and the 2-amino group, it may be possible to develop inhibitors that are highly selective for specific kinases, thereby reducing off-target effects.

The development of structure-based design principles will be an iterative process, involving cycles of design, synthesis, biological evaluation, and structural studies. This approach has been successfully applied to other heterocyclic scaffolds, such as imidazo[4,5-b]pyridin-2-ones, for the development of p38 MAP kinase inhibitors. nih.gov A similar strategy holds immense promise for unlocking the therapeutic potential of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.